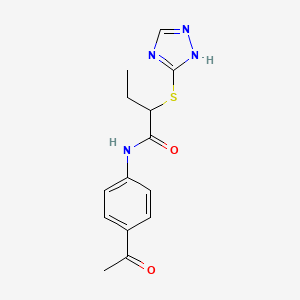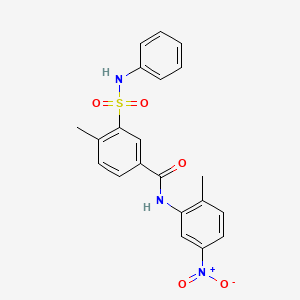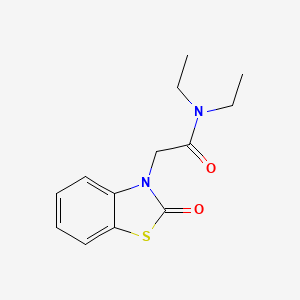![molecular formula C21H18N2O4S B12486467 4-methyl-N-{[4-(phenylcarbonyl)phenyl]carbamoyl}benzenesulfonamide](/img/structure/B12486467.png)
4-methyl-N-{[4-(phenylcarbonyl)phenyl]carbamoyl}benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-benzoylphenyl)-3-(4-methylbenzenesulfonyl)urea is a synthetic organic compound characterized by the presence of benzoyl and methylbenzenesulfonyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-benzoylphenyl)-3-(4-methylbenzenesulfonyl)urea typically involves the reaction of 4-benzoylphenyl isocyanate with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-benzoylphenyl)-3-(4-methylbenzenesulfonyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamides or thioureas.
Scientific Research Applications
1-(4-benzoylphenyl)-3-(4-methylbenzenesulfonyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-benzoylphenyl)-3-(4-methylbenzenesulfonyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The specific pathways involved depend on the biological context and the target enzyme or receptor.
Comparison with Similar Compounds
Similar Compounds
1-(4-benzoylphenyl)-3-(4-methylphenyl)urea: Similar structure but lacks the sulfonyl group.
1-(4-benzoylphenyl)-3-(4-chlorobenzenesulfonyl)urea: Contains a chlorobenzenesulfonyl group instead of a methylbenzenesulfonyl group.
1-(4-benzoylphenyl)-3-(4-nitrobenzenesulfonyl)urea: Contains a nitrobenzenesulfonyl group instead of a methylbenzenesulfonyl group.
Uniqueness
1-(4-benzoylphenyl)-3-(4-methylbenzenesulfonyl)urea is unique due to the presence of both benzoyl and methylbenzenesulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C21H18N2O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
1-(4-benzoylphenyl)-3-(4-methylphenyl)sulfonylurea |
InChI |
InChI=1S/C21H18N2O4S/c1-15-7-13-19(14-8-15)28(26,27)23-21(25)22-18-11-9-17(10-12-18)20(24)16-5-3-2-4-6-16/h2-14H,1H3,(H2,22,23,25) |
InChI Key |
TZRZERHBURAQLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-hydroxy-4-(2-hydroxy-5-nitrophenyl)-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486386.png)
![3-hydroxy-7,7-dimethyl-4-(thiophen-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12486393.png)
![4-Amino-2-(2-bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B12486408.png)
![Propyl 5-{[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12486410.png)
![2-(1H-benzotriazol-1-yl)-N-[2-{[4-(dimethylamino)phenyl]amino}-2-oxo-1-(thiophen-2-yl)ethyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B12486413.png)
![4,5-dimethyl-N-[(5-methyl-1H-benzotriazol-1-yl)methyl]-2-nitroaniline](/img/structure/B12486418.png)
![[3-(Azepan-1-ylsulfonyl)-4-methylphenyl][4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B12486432.png)
![Methyl 5-({4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12486440.png)

![N-(3-nitrophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12486449.png)


![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-(propan-2-ylidene)benzohydrazide](/img/structure/B12486484.png)
![[(Triphenyl-lambda~5~-phosphanylidene)methanediyl]bis(diphenylphosphane) dioxide](/img/structure/B12486491.png)
